3-Chloro-3,5-dimethyl-5-(propan-2-yl)oxolan-2-one
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Overview
Description
3-Chloro-3,5-dimethyl-5-(propan-2-yl)oxolan-2-one is an organic compound with a unique structure that includes a chloro group, two methyl groups, and an isopropyl group attached to an oxolanone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-3,5-dimethyl-5-(propan-2-yl)oxolan-2-one can be achieved through several methods. One common approach involves the reaction of 3,5-dimethyl-5-(propan-2-yl)oxolan-2-one with a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5). The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-3,5-dimethyl-5-(propan-2-yl)oxolan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be replaced by other nucleophiles, such as hydroxide ions (OH-) or amines (NH2-).
Oxidation Reactions: The compound can be oxidized to form corresponding oxo derivatives.
Reduction Reactions: Reduction of the oxolanone ring can yield alcohol derivatives.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
Substitution: Formation of 3-hydroxy-3,5-dimethyl-5-(propan-2-yl)oxolan-2-one.
Oxidation: Formation of this compound oxo derivatives.
Reduction: Formation of 3-chloro-3,5-dimethyl-5-(propan-2-yl)oxolan-2-ol.
Scientific Research Applications
3-Chloro-3,5-dimethyl-5-(propan-2-yl)oxolan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Chloro-3,5-dimethyl-5-(propan-2-yl)oxolan-2-one involves its interaction with specific molecular targets. The chloro group can participate in nucleophilic substitution reactions, while the oxolanone ring can undergo ring-opening reactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-2,2-dimethylpropanoic acid: Shares the chloro and dimethyl groups but differs in the presence of a carboxylic acid group instead of an oxolanone ring.
3,5-Dimethyl-5-(propan-2-yl)oxolan-2-one: Lacks the chloro group, making it less reactive in substitution reactions.
Properties
CAS No. |
89345-08-4 |
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Molecular Formula |
C9H15ClO2 |
Molecular Weight |
190.67 g/mol |
IUPAC Name |
3-chloro-3,5-dimethyl-5-propan-2-yloxolan-2-one |
InChI |
InChI=1S/C9H15ClO2/c1-6(2)9(4)5-8(3,10)7(11)12-9/h6H,5H2,1-4H3 |
InChI Key |
QGEBQIZARQONCJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1(CC(C(=O)O1)(C)Cl)C |
Origin of Product |
United States |
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